molecular formula C9H7Cl2NO3 B1360363 3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid CAS No. 53219-94-6

3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid

Cat. No. B1360363
CAS RN: 53219-94-6
M. Wt: 248.06 g/mol
InChI Key: NELMPJIYQJFINV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid” is a chemical compound with the CAS Number: 53219-94-6 . It has a molecular weight of 248.06 and its IUPAC name is 3-(3,5-dichloroanilino)-3-oxopropanoic acid . The compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7Cl2NO3/c10-5-1-6(11)3-7(2-5)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 248.06 . It is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

  • Pharmaceutical Research

    • Summary of Application : The compound “3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid” is a type of organic building block . Organic building blocks are often used in the synthesis of complex organic compounds, including pharmaceuticals .
    • Methods of Application : The specific methods of application would depend on the context of the research. Typically, organic building blocks like this compound are used in various chemical reactions to build more complex molecules .
    • Results or Outcomes : The outcomes would also depend on the specific research context. In general, the use of organic building blocks can lead to the synthesis of new compounds with potential therapeutic applications .
  • Synthesis of Chiral Drug Intermediates

    • Summary of Application : A compound similar to “3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid”, specifically “(S)-3-(3,4-dichlorophenyl)-5-ethoxy-5-oxopentanoic acid”, has been used in the synthesis of chiral drug intermediates . These intermediates are key for the production of antagonists of tachykinin receptors NK1 and NK2 .
    • Methods of Application : The compound was synthesized using biocatalysis, a method that uses natural catalysts, such as protein enzymes, to conduct chemical reactions .
    • Results or Outcomes : The synthesized compound served as a key chiral intermediate for the production of antagonists of tachykinin receptors NK1 and NK2 .
  • Biological Potential of Indole Derivatives

    • Summary of Application : Indole derivatives, which may include “3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid”, have shown significant biological potential . They have been found in many important synthetic drug molecules and have been used in the treatment of various diseases .
    • Methods of Application : The specific methods of application would depend on the context of the research. Typically, indole derivatives are used in various chemical reactions to create more complex molecules .
    • Results or Outcomes : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Synthesis of High Value-Added Chemicals and Drug Intermediates

    • Summary of Application : Biocatalysis systems, which could potentially use “3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid” as a substrate, are increasingly used as a synthetic route to produce complex molecules in industrial fields, such as the synthesis of high value-added chemicals and drug intermediates .
    • Methods of Application : The compound could be used in biocatalytic reactions, which are conducted at atmospheric pressure and ambient temperature .
    • Results or Outcomes : The outcomes would depend on the specific research context. In general, the use of biocatalysis can lead to the synthesis of new compounds with potential therapeutic applications .
  • Synthesis of Crop-Protection Products

    • Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, which may include “3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid”, are used as chemical intermediates for the synthesis of several crop-protection products .
    • Methods of Application : The specific methods of application would depend on the context of the research. Typically, TFMP derivatives are used in various chemical reactions to create more complex molecules .
    • Results or Outcomes : The outcomes would depend on the specific research context. In general, the use of TFMP derivatives can lead to the synthesis of new compounds with potential applications in crop protection .
  • Synthesis of α-Glucosidase Inhibitors

    • Summary of Application : A compound similar to “3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid”, specifically “(3S,4R,5S)-1,3,4,5-tetrahydroxy-6-(alkyl-amino)hexan-2-one”, has been used in the synthesis of α-glucosidase inhibitors . These inhibitors are used against retroviral infections or to cure carbohydrate metabolism disorders .
    • Methods of Application : The compound was synthesized using biocatalysis, a method that uses natural catalysts, such as protein enzymes, to conduct chemical reactions .
    • Results or Outcomes : The synthesized compound served as a key intermediate for the production of α-glucosidase inhibitors .

Safety And Hazards

The compound has a GHS07 safety classification . The hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(3,5-dichloroanilino)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO3/c10-5-1-6(11)3-7(2-5)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELMPJIYQJFINV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10967751
Record name 3-[(3,5-Dichlorophenyl)imino]-3-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid

CAS RN

53219-94-6
Record name Propanoic acid, 3-((3,5-dichlorophenyl)amino)-3-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053219946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(3,5-Dichlorophenyl)imino]-3-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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